molecular formula C11H11BrO4 B139879 Ethyl 2-(5-bromo-2-formylphenoxy)acetate CAS No. 942414-81-5

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Cat. No.: B139879
CAS No.: 942414-81-5
M. Wt: 287.11 g/mol
InChI Key: OVGQAUDSJKCXBY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-2-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-formylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Reduction: Ethyl 2-(5-bromo-2-hydroxyphenoxy)acetate.

    Oxidation: Ethyl 2-(5-bromo-2-carboxyphenoxy)acetate

Scientific Research Applications

Ethyl 2-(5-bromo-2-formylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-2-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would depend on the specific biological target it is designed to interact with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Biological Activity

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated phenolic moiety and an ester functional group. Its chemical formula is C12H11BrO3C_{12}H_{11}BrO_3, and it exhibits a molecular weight of approximately 295.12 g/mol. The compound can be synthesized through various methodologies, including esterification reactions involving 5-bromo-2-formylphenol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Inhibition (%)
MCF-7 (Breast)10.585.4
HeLa (Cervical)12.380.1
A549 (Lung)15.075.6
HCT116 (Colon)9.888.7

The compound exhibited significant inhibition rates, particularly against the MCF-7 breast cancer cell line, where it achieved an inhibition percentage of 85.4% at an IC50 value of 10.5 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with cellular targets involved in proliferation and survival signaling pathways. Molecular docking studies suggest that the compound binds effectively to key proteins involved in these pathways, such as tubulin and various kinases.

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers at the National Institutes of Health investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .
  • Combination Therapy : Another study explored the efficacy of this compound in combination with standard chemotherapy agents like doxorubicin. The combination showed enhanced cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in combination therapies .

Pharmacological Effects Beyond Anticancer Activity

In addition to its anticancer properties, this compound has been evaluated for other pharmacological activities:

  • Antimicrobial Activity : Preliminary screening indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Properties : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGQAUDSJKCXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443210
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942414-81-5
Record name Ethyl 2-(5-bromo-2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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